molecular formula C21H26FN3O4S B2732167 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide CAS No. 1021040-61-8

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide

Cat. No. B2732167
CAS RN: 1021040-61-8
M. Wt: 435.51
InChI Key: YDJSQWMEAQKRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonyl group, and a fluorophenyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not specified in the sources I found .

Scientific Research Applications

Synthesis Methods

Research into the synthesis of related compounds, such as flunarizine, a calcium channel blocker with applications in migraine, dizziness, vestibular disorders, and epilepsy treatment, outlines methodologies that could be applied to "N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide" (Shakhmaev et al., 2016). These include regioselective metal-catalyzed amination and Wittig reaction, which are crucial for constructing complex molecules with high specificity and yield.

Biological Activities

Studies on piperazine derivatives reveal a range of biological activities. For instance, certain piperazine sulfonamide derivatives have been identified as potent and selective β3-adrenoceptor agonists, indicating potential therapeutic applications in treating diseases mediated by this receptor (Borrmann et al., 2009). Additionally, compounds like 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been explored for their adenosine A2B receptor antagonistic properties, which could be relevant in conditions such as inflammation and cancer (Borrmann et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It would depend on the specific biological or chemical context in which it is used.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the sources I found . As with any chemical, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c22-18-7-9-19(10-8-18)24-12-14-25(15-13-24)30(27,28)16-4-11-23-21(26)17-29-20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJSQWMEAQKRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.